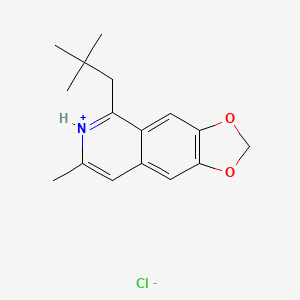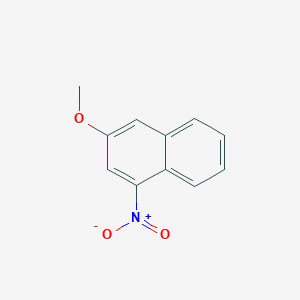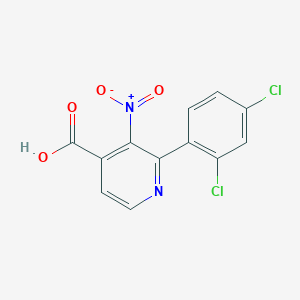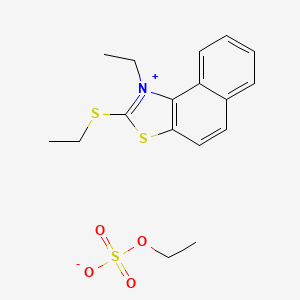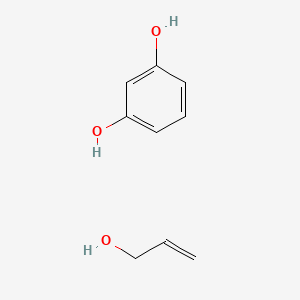
Benzene-1,3-diol;prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-diol;prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution of benzene-1,3-diol with prop-2-en-1-ol under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction .
Another synthetic route involves the nucleophilic substitution of a halogenated benzene-1,3-diol derivative with prop-2-en-1-ol. This reaction can be carried out under basic conditions using a strong base, such as sodium hydroxide, to promote the nucleophilic attack on the halogenated benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, ensures the efficient production of high-purity this compound .
化学反应分析
Types of Reactions
Benzene-1,3-diol;prop-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both hydroxyl groups and an unsaturated propene chain allows for diverse reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and chromium trioxide, reducing agents such as sodium borohydride and lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include quinones, aldehydes, carboxylic acids, saturated alcohols, and substituted benzene derivatives .
科学研究应用
Benzene-1,3-diol;prop-2-en-1-ol has a wide range of scientific research applications due to its unique chemical properties.
作用机制
The mechanism of action of benzene-1,3-diol;prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, while the prop-2-en-1-ol moiety can undergo metabolic transformations . These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
相似化合物的比较
Benzene-1,3-diol;prop-2-en-1-ol can be compared with other similar compounds, such as catechol (benzene-1,2-diol), hydroquinone (benzene-1,4-diol), and allyl alcohol (prop-2-en-1-ol).
属性
CAS 编号 |
42425-45-6 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
benzene-1,3-diol;prop-2-en-1-ol |
InChI |
InChI=1S/C6H6O2.C3H6O/c7-5-2-1-3-6(8)4-5;1-2-3-4/h1-4,7-8H;2,4H,1,3H2 |
InChI 键 |
DVYYBJAZNUJPRQ-UHFFFAOYSA-N |
规范 SMILES |
C=CCO.C1=CC(=CC(=C1)O)O |
相关CAS编号 |
42425-45-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


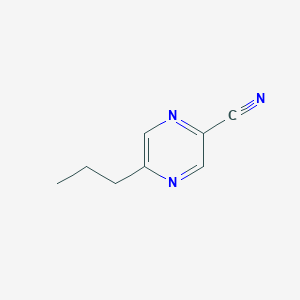
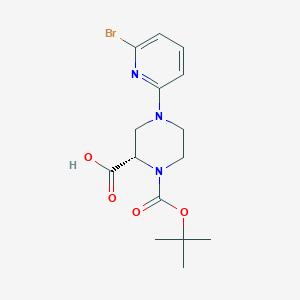
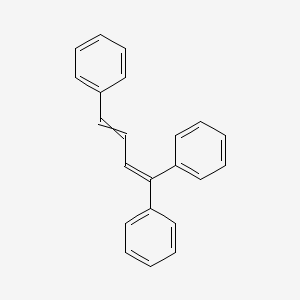
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
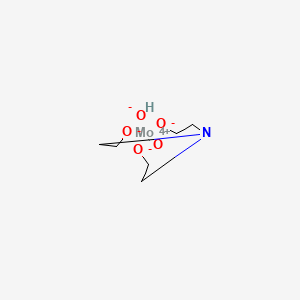
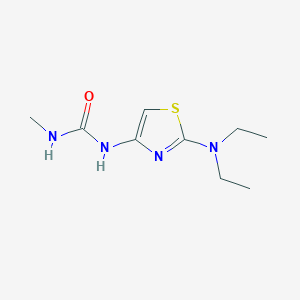
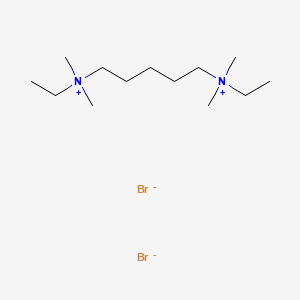

![{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)
